Fenoxanil

描述

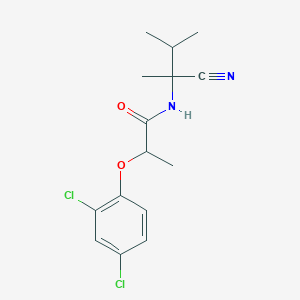

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOKJNROJISWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057942 | |

| Record name | Fenoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115852-48-7 | |

| Record name | Fenoxanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115852-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Stoichiometry

The most widely implemented industrial process involves sequential condensation and alkylation stages (Figure 1). In the first step, 2,4-dichlorophenol (163 g, 1 mol) reacts with methyl 2-chloropropionate (122.5–147 g, 1–1.2 mol) in toluene (1–1.3 L) under alkaline conditions (NaOH, 40 g, 1 mol) at 45–60°C for 8–10 hours. Nucleophilic substitution at the phenolic oxygen generates methyl 2-(2,4-dichlorophenoxy)propionate with concurrent HCl elimination. The toluene phase undergoes aqueous washing to remove residual NaOH and chloride byproducts before solvent distillation yields the intermediate ester (85–89% purity).

The second stage employs 2-amino-2,3-dimethylbutyronitrile (112 g, 1 mol) reacting with the ester intermediate in toluene (500–550 mL) with NaHCO₃ (84 g, 1 mol) at 8–15°C for 5–7 hours. This low-temperature alkylation minimizes side reactions, achieving 93–96% conversion to this compound. Post-reaction crystallization using ethanol-water (1:1–1.4 v/v) at 25°C produces pharmaceutical-grade product (325–330 g per batch, 95.4–96.2% yield).

Process Optimization Variables

Table 1 compares critical parameters across three patented embodiments:

Key findings:

-

Excess ester (1.2:1 molar ratio) improves conversion but requires extended reaction times

-

Lower crystallization temperatures (8–10°C) increase crystal purity but reduce yield by 2–3%

-

Toluene demonstrates superior phase separation vs. xylene alternatives (85% vs. 72% recovery)

One-Step Intermediate Synthesis for Industrial Scale-Up

Integrated Reactor Design

CN106008263A discloses a breakthrough single-reactor system eliminating intermediate isolation. 2,4-Dichlorophenol (1 mol) directly reacts with 2-chloropropionic acid derivatives (1.05 mol) in dichloromethane (DCM) containing phase-transfer catalysts (tetrabutylammonium bromide, 0.1 mol%). Continuous HCl removal via nitrogen sparging drives the equilibrium toward 2-(2,4-dichlorophenoxy)propionic acid (96% yield), which subsequently undergoes in situ amidation with 2-amino-2,3-dimethylbutyronitrile (1.02 mol) at 40°C.

Environmental and Economic Advantages

-

Wastewater Reduction : 78% decrease vs. two-step methods (3.2 m³ vs. 14.5 m³ per ton product)

-

Energy Efficiency : 32% lower heating requirements through exothermic reaction utilization

-

Catalyst Recycling : 89% recovery of phase-transfer catalysts via aqueous extraction

Alternative Synthesis via 3-Methyl-2-Butanone Precursors

Cyanohydrin Formation Pathway

A less common route (ChemicalBook synthesis) involves:

-

Cyanohydrin Synthesis : 3-Methyl-2-butanone reacts with sodium cyanide (1.1 eq) and NH₄Cl in ethanol/water (3:1) at 0–5°C, forming 2-cyano-2,3-dimethylbutane (84% yield)

-

Acylation : Treatment with 2-(2,4-dichlorophenoxy)propanoyl chloride (1.05 eq) in THF at −10°C yields this compound after column chromatography (78% purity, 81% yield)

Limitations and Niche Applications

-

Requires cryogenic conditions (−10°C) increasing operational costs

-

Lower overall yield (68–72% after purification) vs. mainstream methods

-

Primarily used for small-scale specialty batches (e.g., isotopic labeling)

Industrial Process Comparison and Recommendations

Table 2 evaluates commercial viability across methods:

| Metric | Two-Step | One-Step | Cyanohydrin |

|---|---|---|---|

| Capital Cost | $$ | $$$ | $$ |

| Operating Cost ($/kg) | 12.40 | 9.85 | 18.20 |

| Purity | 95.4–96.2% | 96.8% | 78–84% |

| Environmental Impact | Moderate | Low | High |

| Scalability | 500–1000 t/y | >2000 t/y | <50 t/y |

Recommendations:

-

Large-Scale Production : Adopt one-step synthesis for economies of scale and waste reduction

-

High-Purity Requirements : Utilize two-step crystallization with ethanol:H₂O (1:1.4)

-

Specialty Applications : Cyanohydrin route enables functional group modifications

化学反应分析

Fenoxanil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

科学研究应用

Agricultural Applications

1.1 Fungicidal Properties

Fenoxanil is primarily employed to control rice blast, a significant threat to rice crops globally. Its mechanism involves inhibiting melanin biosynthesis in fungi, which is crucial for their growth and survival. This property makes this compound effective against various fungal pathogens in rice cultivation. Field trials have demonstrated that this compound significantly reduces disease incidence and severity, enhancing crop yield .

1.2 Combination with Other Agents

Research indicates that combining this compound with other biocontrol agents can enhance its efficacy. For instance, a study showed that mixing this compound with fungous proteoglycan resulted in improved preventive effects against rice blast compared to using this compound alone. The combination allowed for reduced application rates while maintaining high levels of disease control .

1.3 Microencapsulation for Reduced Toxicity

To mitigate the environmental impact of this compound, researchers have developed microencapsulation techniques. A recent patent describes a method for creating this compound microcapsules using biodegradable materials, which significantly lowers its toxicity to non-target aquatic organisms like zebra fish while maintaining its fungicidal effectiveness. The microcapsules exhibited controlled release properties and improved environmental safety .

Analytical Methods for Residue Detection

2.1 Development of Analytical Techniques

The detection of this compound residues in agricultural products and environmental samples is critical for ensuring food safety and compliance with regulatory standards. Various analytical methods have been developed to quantify this compound residues effectively:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has shown high sensitivity and specificity for detecting this compound in complex matrices such as soil, water, and plant tissues .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Another effective technique for analyzing pesticide residues, including this compound, in agricultural products .

These methods are essential for monitoring compliance with safety regulations and assessing the environmental impact of pesticide use.

Innovative Delivery Systems

3.1 Mesoporous Silica Nanoparticles (MSNs)

Recent studies have explored the use of mesoporous silica nanoparticles as carriers for this compound delivery in plants. The use of MSNs enhances the solubility and stability of this compound, allowing for more efficient uptake by plant tissues. In experiments, this compound-loaded MSNs demonstrated sustained release characteristics that prolonged the fungicide's effectiveness against rice blast over time .

3.2 Controlled Release Mechanisms

The incorporation of this compound into MSNs allows for controlled release profiles that can be tailored to match the growth stages of crops or specific environmental conditions. This approach not only maximizes the efficacy of the fungicide but also minimizes potential runoff and environmental contamination.

作用机制

Fenoxanil works by inhibiting melanin biosynthesis in fungi, which is crucial for their growth and pathogenicity . It specifically targets the enzyme scytalone dehydratase, blocking the dehydration reactions from scytalone to 1,3,8-trihydroxynaphthalene and from vermelone to 1,8-dihydroxynaphthalene .

相似化合物的比较

Table 1: Key Properties of this compound vs. Comparable Fungicides

Environmental and Analytical Performance

Residue Dynamics

This compound degrades rapidly in water (half-life: 0.8–3.2 days) but persists longer in soil (up to 24.32 days). Its residue in rice grains remains below 0.5 mg/kg, meeting China’s maximum residue limit (MRL) .

Analytical Challenges

This compound’s detection requires specialized protocols due to matrix interference in multiresidue analyses. For example:

- Recovery Rates: this compound achieves 111.9–112.5% recovery in insect matrices using LC-MS/MS, outperforming carbendazim (77.9–80.8%) .

- Proficiency Testing: Laboratories reported an 88% suitability rate for this compound analysis, with false negatives attributed to low sensitivity in standard multiresidue programs .

Table 2: Release Kinetics of this compound-Loaded Mesoporous Silica Nanoparticles (MSNs)

| Sample | Release Model | Equation | R² |

|---|---|---|---|

| This compound | First-order | y = 126.56(1 - exp(-0.016x)) | 0.99416 |

| Fen@MSNs | First-order | Reduced release rate due to MSNs | 0.9276 |

Data from in vitro studies using 20% acetonitrile-Tween 80 medium .

生物活性

Fenoxanil, a melanin biosynthesis inhibitor, is primarily utilized as a fungicide to combat rice blast disease caused by the fungus Pyricularia oryzae. This article explores its biological activity, including its mechanisms of action, uptake and distribution in plants, and analytical methods for detection and quantification.

This compound operates by inhibiting the synthesis of melanin in fungal pathogens. It specifically targets the enzyme responsible for converting 3,4-dihydroxyphenylalanine (DOPA) into melanin, thereby disrupting the pathogen's ability to form protective structures. This inhibition leads to increased susceptibility of the fungus to environmental stresses and enhances the efficacy of other fungicides when used in combination.

Uptake and Distribution in Plants

Recent studies have demonstrated that this compound can be effectively delivered to rice plants using mesoporous silica nanoparticles (MSNs). These nanoparticles enhance the uptake and distribution of this compound within various plant tissues. Research findings indicate:

- Uptake Behavior : After treatment with Fen@MSNs, concentrations of this compound in rice roots increased from 0.04 mg/kg to 0.11 mg/kg over ten days. In contrast, concentrations in water decreased over time, indicating effective translocation within plant tissues but limited persistence in aquatic environments .

- Release Profiles : The release of this compound from MSNs was characterized by a slow and sustained release, with nearly 60% cumulative release observed after 100 hours. This prolonged release is beneficial for maintaining effective concentrations over extended periods .

Table 1: Release Profile of this compound from MSNs

| Time (h) | Cumulative Release (%) |

|---|---|

| 0 | 0 |

| 30 | >50 |

| 100 | ~60 |

Analytical Methods for Detection

To monitor this compound levels in agricultural products and environmental samples, various analytical techniques have been developed:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been optimized for high recovery rates of this compound from complex matrices, achieving recoveries between 111.9% and 112.5% with acceptable relative standard deviations .

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : A multi-residue method has been established for detecting multiple pesticides, including this compound, in rice samples .

Table 2: Recovery Rates of this compound Using Different Methods

| Method | Recovery Rate (%) | Relative Standard Deviation (%) |

|---|---|---|

| LC-MS/MS | 111.9 - 112.5 | <10 |

| GC-MS/MS | Varies | Varies |

Case Studies

- Field Trials : In field tests combining this compound with fungous proteoglycan, results showed significant enhancement in disease resistance against rice blast. The co-toxicity coefficient indicated a synergistic effect when applied at specific ratios (20:1), leading to improved efficacy while reducing overall pesticide application rates .

- Environmental Impact Studies : Research on the environmental distribution of this compound revealed that while it is effectively taken up by rice plants, its concentration diminishes in surrounding water bodies over time, suggesting a low risk of accumulation in aquatic systems .

常见问题

Q. What spectroscopic techniques confirm this compound’s interaction with nanoparticle carriers like mesoporous silica (MSNs)?

- Methodology : Perform FTIR analysis to identify characteristic absorption peaks. Key peaks for this compound include 1673 cm⁻¹ (C=O stretch), 1483 cm⁻¹ (C-N bend), and 1072 cm⁻¹ (Si-O-Si in MSNs). Overlapping peaks in Fen@MSNs spectra confirm successful loading, while shifts in transmittance indicate chemical interactions. Complementary techniques like TEM or BET surface area analysis can validate pore encapsulation .

Q. How is this compound’s efficacy against Pyricularia oryzae (rice blast) quantified in field trials?

- Methodology : Design dose-response experiments with infected rice plants, applying this compound at varying concentrations (e.g., 0.01–0.1 mg/L). Measure disease severity using lesion count and leaf necrosis area. Compare with controls treated with non-fungicidal surfactants. Statistical analysis (ANOVA) should confirm significant differences (p < 0.05) in pathogen inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data for this compound during multi-residue analysis?

- Methodology : Adjust gradient programs to optimize peak shape and sensitivity. For example, reduce the initial organic eluent from 85% to 75% and lower the flow rate from 0.3 mL/min to 0.1 mL/min to eliminate peak splitting. Validate using matrix-matched standards and recovery tests (70–120%) in complex matrices like edible insects. Cross-check with LC-MS/MS for confirmation .

Q. What experimental design principles ensure reproducibility in nanoparticle-mediated this compound delivery studies?

- Methodology : Standardize nanoparticle synthesis (e.g., sol-gel method for MSNs) and loading ratios (e.g., 1:5 this compound:MSN w/w). Characterize size distribution (DLS) and zeta potential for stability. In plant uptake studies, use hydroponic systems with controlled pH and temperature. Include triplicate biological replicates and negative controls (unloaded MSNs) to isolate treatment effects .

Q. How do enantiomeric differences in this compound [(R)-85% vs. (S)-15%] impact its fungicidal activity and environmental persistence?

- Methodology : Separate enantiomers via chiral chromatography (e.g., Chiralpak IC column) and test individually in bioassays. Compare EC₅₀ values against Pyricularia oryzae. Assess degradation rates in soil microcosms using LC-MS to quantify half-life (t½). Molecular docking simulations can predict binding affinity to fungal cytochrome bc1 complexes .

Q. What strategies mitigate matrix interference in this compound residue analysis for high-fat samples?

- Methodology : Implement clean-up protocols with dispersive SPE (e.g., 150 mg MgSO₄ + 25 mg PSA + 25 mg C18) to remove lipids and proteins. Validate with spike-and-recovery tests (0.01–0.5 mg/kg). For fatty matrices like edible insects, compare EMR-Lipid cartridges versus traditional QuEChERS, prioritizing cost-effectiveness and recovery consistency (>80%) .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies between laboratory and field efficacy data for this compound?

- Methodology : Conduct controlled-environment studies (e.g., growth chambers) to isolate variables like humidity and UV exposure. Compare with field data using regression models to identify confounding factors (e.g., rainfall-induced wash-off). Meta-analyses of historical datasets can reveal trends in resistance development or formulation stability .

Q. What statistical approaches validate this compound’s synergistic effects in combination fungicides (e.g., prochloraz + this compound)?

- Methodology : Use the Wadley method or CompuSyn software to calculate synergy indices (e.g., Combination Index < 1 indicates synergy). Dose-response curves should include fixed-ratio mixtures (e.g., 1:1, 1:3) and individual components. Confocal microscopy can visualize enhanced fungal cell membrane disruption in synergistic treatments .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with OECD guidelines in this compound ecotoxicity studies?

- Methodology : Follow Test No. 201 (Alga Growth Inhibition) and Test No. 211 (Daphnia Reproduction) for aquatic toxicity. Report LC₅₀/EC₅₀ values with 95% confidence intervals. For soil studies, use OECD 216 (Nitrogen Transformation) to assess microbial impact. Raw data must be archived in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。